1-(Bromomethyl)-2-ethoxybenzene (CAS 2417-70-1): A Technical Guide to Synthetic Applications and Drug Discovery
1-(Bromomethyl)-2-ethoxybenzene (CAS 2417-70-1): A Technical Guide to Synthetic Applications and Drug Discovery
Executive Summary
1-(Bromomethyl)-2-ethoxybenzene, commonly referred to as 2-ethoxybenzyl bromide, is a highly versatile ortho-substituted benzylic halide. In advanced organic synthesis and pharmaceutical development, this compound serves as a critical electrophilic building block. Its structural motif—a reactive bromomethyl group paired with an electron-donating ortho-ethoxy substituent—makes it an ideal precursor for nucleophilic substitution (SN2) reactions, transition-metal-catalyzed cross-couplings, and Grignard reagent generation. Notably, this intermediate forms the lipophilic core of several advanced Calcium Release-Activated Calcium (CRAC) channel inhibitors, highlighting its strategic importance in modern medicinal chemistry.
Physicochemical Properties & Computational Data
Understanding the physical and thermodynamic properties of 1-(Bromomethyl)-2-ethoxybenzene is essential for optimizing reaction conditions, particularly regarding solvent selection, reaction temperature, and purification strategies.
| Property | Value |
| CAS Registry Number | 2417-70-1[1] |
| Molecular Formula | C9H11BrO[1] |
| Molecular Weight | 215.087 g/mol [1] |
| Exact Mass | 213.999 g/mol [1] |
| Density | 1.349 g/cm³[2] |
| Boiling Point | 246.7 °C at 760 mmHg[2] |
| Flash Point | 97.7 °C[2] |
| Refractive Index | 1.542[2] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų[2] |
| XLogP3 | 2.98[2] |
Data sourced from1[1] and 3[3].
Mechanistic Role in Drug Discovery: CRAC Channel Modulators
In the realm of immunology and oncology, Store-Operated Calcium Entry (SOCE) mediated by the STIM1/Orai1 pathway is a major therapeutic target. The depletion of endoplasmic reticulum (ER) calcium stores triggers STIM1 oligomerization, which subsequently opens the Orai1 calcium channels on the plasma membrane.
1-(Bromomethyl)-2-ethoxybenzene is a vital synthetic intermediate in the development of selective CRAC channel blockers, such as GSK-5503A and GSK-7975A, detailed in the 4[4]. The 2-ethoxybenzyl moiety derived from this compound acts as a highly lipophilic tail that intercalates into the hydrophobic pockets of the Orai pore geometry, effectively plugging the channel and preventing calcium influx[4].
Fig 1. CRAC channel activation and blockade by benzyl-derived inhibitors.
Synthetic Applications & Self-Validating Protocols
Nucleophilic Substitution (SN2): Synthesis of N-(2-Ethoxybenzyl)amines
The benzylic carbon of 1-(Bromomethyl)-2-ethoxybenzene is highly electrophilic. The ortho-ethoxy group provides slight steric hindrance but stabilizes the SN2 transition state via inductive effects. This makes it an excellent substrate for the alkylation of primary amines, such as 5[5].
Causality in Experimental Design:
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Solvent Choice (DMF/Acetonitrile): Polar aprotic solvents are chosen because they solvate cations (from the base) while leaving the amine nucleophile "naked" and highly reactive.
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Temperature Control (0 °C to RT): The initial dropwise addition at 0 °C controls the exothermic nature of the reaction and suppresses the formation of tertiary amine (over-alkylation) byproducts.
Step-by-Step Protocol:
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Preparation: In a flame-dried round-bottom flask under N₂, dissolve 1.0 equivalent of the primary amine in anhydrous DMF (0.2 M).
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Base Addition: Add 1.5 equivalents of anhydrous K₂CO₃ or N,N-Diisopropylethylamine (DIPEA). Purpose: To scavenge the HBr byproduct, preventing the protonation of the nucleophilic amine.
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Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of 1-(Bromomethyl)-2-ethoxybenzene (1.05 eq) in DMF dropwise over 15 minutes.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
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Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the mass peak corresponding to the starting bromide (m/z ~214/216) disappears, replaced by the product mass peak.
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Workup: Quench the reaction with distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
Fig 2. Step-by-step SN2 alkylation workflow using 2-ethoxybenzyl bromide.
Umpolung Strategy: Grignard Reagent Generation
To form complex carbon-carbon bonds, the electrophilic benzylic bromide can be converted into a nucleophilic 6[6]. This "umpolung" (polarity reversal) strategy is highly sensitive to moisture.
Causality in Experimental Design:
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Iodine Activation: Magnesium turnings develop a passivating oxide layer. A crystal of iodine reacts with the surface to form MgI₂, exposing fresh, highly reactive elemental magnesium.
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Solvent Choice (THF): Tetrahydrofuran is strictly required as its oxygen lone pairs coordinate with and stabilize the highly reactive magnesium center of the resulting Grignard reagent.
Step-by-Step Protocol:
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Preparation: Equip a Schlenk flask with a reflux condenser. Flame-dry under a vacuum and backfill with Argon three times.
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Activation: Add Magnesium turnings (1.2 eq) and a single crystal of iodine. Stir vigorously for 5 minutes without solvent.
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Initiation: Add enough anhydrous THF to just cover the turnings. Add 5% of the total volume of 1-(Bromomethyl)-2-ethoxybenzene. Heat gently with a heat gun.
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Self-Validation Checkpoint: The initiation is successful and validated when the brown iodine color rapidly fades to colorless/cloudy grey, accompanied by spontaneous, exothermic bubbling. Warning: Do not proceed with the remaining addition until this visual validation occurs, as unreacted bromide will accumulate and cause a dangerous thermal runaway.
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Propagation: Once initiated, dilute the remaining bromide in THF and add dropwise at a rate that maintains a gentle, self-sustaining reflux.
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Completion: Stir for an additional 1 hour at room temperature to yield a ~1.0 M solution of 2-ethoxybenzylmagnesium bromide, ready for immediate downstream coupling[7].
Handling, Safety, and Storage
As a benzylic halide, 1-(Bromomethyl)-2-ethoxybenzene is a potent lachrymator and skin irritant. It must be handled exclusively within a certified chemical fume hood using proper PPE (nitrile gloves, lab coat, safety goggles). The compound is sensitive to moisture and light, which can induce hydrolysis to the corresponding benzyl alcohol or radical degradation. It should be stored at 2–8 °C under an inert atmosphere (Nitrogen or Argon) in an amber glass vial.
References
- Echemi. "1-BROMOMETHYL-2-ETHOXY-BENZENE Basic Attributes.
- Guidechem. "1-BROMOMETIL-2-ETOXI-Benceno 2417-70-1.
- National Institutes of Health (NIH) / PMC. "The action of selective CRAC channel blockers is affected by the Orai pore geometry.
- Benchchem. "2-Bromo-4-(2-ethoxyphenyl)-1-butene Precursor Preparation.
- Benchchem. "N-(2-Ethoxybenzyl)cyclopropanamine.
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. guidechem.com [guidechem.com]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-Ethoxybenzyl)cyclopropanamine|CAS 889949-29-5 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-4-(2-ethoxyphenyl)-1-butene|CAS 951889-88-6 [benchchem.com]
